Maleimides
Maleimides are a class of organic compounds characterized by the presence of a maleimide functional group, typically represented as C=C(S). These reagents play a crucial role in various chemical syntheses and applications due to their unique reactive properties. Maleimides can undergo Michael addition reactions with nucleophiles containing a carbon-labile bond, such as alkenes or thiols, making them valuable tools in organic synthesis.
In the pharmaceutical industry, maleimides are used for site-specific conjugation of drugs to proteins, thereby enhancing drug targeting and stability. They also find applications in polymer chemistry where they can be employed for controlled radical polymerization processes. Additionally, maleimides are utilized in materials science for the production of biocompatible polymers and coatings due to their ability to form strong covalent bonds.
Overall, maleimides offer a versatile platform for chemical modification and synthesis, with wide-ranging applications across various fields including drug development, polymer engineering, and biomaterials.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
Maleimide-C10-NHS ester | 87981-04-2 | C19H26N2O6 |
![]() |
N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate | 367927-39-7 | C17H21N3O7 |
![]() |
Maleimide | 541-59-3 | C4H3NO2 |
![]() |
1-cyclopentyl-2,5-dihydro-1H-pyrrole-2,5-dione | 170866-05-4 | C9H11NO2 |
![]() |
2-Maleimidoethylamine Hydrochloride | 134272-64-3 | C6H9ClN2O2 |
![]() |
1-Butyl-1H-pyrrole-2,5-dione | 2973-09-3 | C8H11NO2 |
![]() |
1-2-(2-methoxyethoxy)ethyl-2,5-dihydro-1H-pyrrole-2,5-dione | 914224-85-4 | C9H13NO4 |
![]() |
3-Bromo-2,5-dihydro-1H-pyrrole-2,5-dione | 45514-47-4 | C4H2NO2Br |
![]() |
3-Methylpyrrole-2,5-dione | 1072-87-3 | C5H5NO2 |
![]() |
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | 920478-39-3 | C19H14N2O2S |
Related Literature
-
Vincent Gembus,Jean-Jacques Bonnet,François Janin,Pierre Bohn,Vincent Levacher,Jean-François Brière Org. Biomol. Chem., 2010,8, 3287-3293
-
2. Front cover
-
Taisuke Matsui,Ji-Youn Seo,Konrad Domanski,Juan-Pablo Correa-Baena,Mohammad Khaja Nazeeruddin,Shaik M. Zakeeruddin,Wolfgang Tress,Antonio Abate,Anders Hagfeldt,Michael Grätzel Energy Environ. Sci., 2016,9, 1989-1997
-
Ze-Qi Zhang,Yu-Chen Pei,Ming-Jun Xiao,Guowen Hu,Zhi-Peng Huang,Tao Song,Qiang Wang,Wen-Yu Huang,Yong Peng,Hao-Li Zhang Chem. Commun., 2021,57, 5454-5457
-
Benjamin W. Jacobs,Ronald J. T. Houk,Mitchell R. Anstey,Stephen D. House,Ian M. Robertson,A. Alec Talin,Mark D. Allendorf Chem. Sci., 2011,2, 411-416
-
Jung-Hyun Kim,Arumugam Manthiram J. Mater. Chem. A, 2015,3, 24195-24210
-
8. Back cover
-
9. Inorganic
-
Xiao-Yang Fan,Lian Yuan,Can Wu,Yu-Jiao Liu,Feng-Lei Jiang,Yan-Jun Hu Toxicol. Res., 2018,7, 191-200
Recommended suppliers
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5